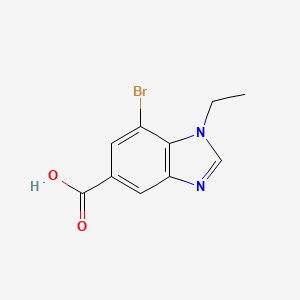

7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-1-ethylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-13-5-12-8-4-6(10(14)15)3-7(11)9(8)13/h3-5H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDGDSIIYVSFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C(=CC(=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous pharmacologically active compounds.[1] Its structural similarity to purine allows it to interact with a wide range of biological targets, leading to applications in oncology, virology, and beyond.[1] The functionalization of the benzimidazole core is a critical strategy for modulating biological activity and developing novel therapeutic agents.[2] This guide provides a comprehensive, in-depth technical overview of a plausible synthetic pathway for this compound, a molecule featuring key functional groups ripe for further chemical exploration.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the critical parameters for success. The synthesis is presented as a multi-step process, grounded in established chemical transformations and validated by authoritative literature.

Retrosynthetic Analysis & Strategic Overview

A logical approach to constructing the target molecule involves a retrosynthetic analysis, which deconstructs the molecule into simpler, commercially available precursors. This strategy identifies the key bond formations and functional group interconversions required.

Our proposed pathway begins with a readily available substituted o-phenylenediamine and proceeds through four critical transformations:

-

Benzimidazole Ring Formation: Construction of the core heterocyclic system.

-

Electrophilic Bromination: Introduction of the bromine atom onto the benzene portion of the scaffold.

-

N-Alkylation: Installation of the ethyl group on the imidazole nitrogen.

-

Side-Chain Oxidation: Conversion of a methyl group to the final carboxylic acid functionality.

This strategy is designed to control regiochemistry and maximize yields by introducing sensitive functional groups in a logical order.

Sources

Spectroscopic Characterization of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid, a compound of interest in medicinal chemistry and materials science. The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and structurally related compounds.

Molecular Structure and Numbering

The structural integrity and spectroscopic properties of a molecule are intrinsically linked. The numbering scheme used for the interpretation of the spectroscopic data is presented below.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are based on established chemical shift values for benzimidazole derivatives and substituted aromatic compounds.[1][2][3][4]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for a compound such as this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Perform a standard one-dimensional proton experiment.

-

Typical parameters include a 30-degree pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled carbon experiment to obtain singlets for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | 8.2 - 8.5 | s | 1H | - |

| H-4 | 8.0 - 8.3 | d | 1H | ~1.5 |

| H-6 | 7.8 - 8.1 | d | 1H | ~1.5 |

| N-CH₂ (1') | 4.3 - 4.6 | q | 2H | ~7.3 |

| N-CH₂-CH₃ (2') | 1.4 - 1.7 | t | 3H | ~7.3 |

| COOH | 12.0 - 13.0 | br s | 1H | - |

Interpretation of ¹H NMR Spectrum:

-

The proton at the C-2 position of the benzimidazole ring is expected to be the most downfield of the aromatic protons due to the deshielding effect of the two adjacent nitrogen atoms.

-

The protons on the benzene ring (H-4 and H-6) are anticipated to appear as doublets with a small meta-coupling constant. Their exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

-

The ethyl group will exhibit a characteristic quartet for the methylene protons (H-1') coupled to the methyl protons, and a triplet for the methyl protons (H-2') coupled to the methylene protons.[5]

-

The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift, and its visibility may depend on the solvent and concentration due to hydrogen bonding and exchange.

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-8 (COOH) | 165 - 175 |

| C-2 | 145 - 150 |

| C-7a | 140 - 145 |

| C-3a | 135 - 140 |

| C-5 | 125 - 130 |

| C-4 | 120 - 125 |

| C-6 | 115 - 120 |

| C-7 | 110 - 115 |

| N-CH₂ (1') | 40 - 45 |

| N-CH₂-CH₃ (2') | 14 - 18 |

Interpretation of ¹³C NMR Spectrum:

-

The carbonyl carbon of the carboxylic acid (C-8) is expected to have the most downfield chemical shift.[6]

-

The carbons of the benzimidazole ring will resonate in the aromatic region (110-150 ppm). The C-2 carbon, situated between two nitrogen atoms, will likely be the most downfield among the ring carbons.[1][2] The carbons directly attached to the electron-withdrawing bromine (C-7) and carboxylic acid (C-5) groups, as well as the bridgehead carbons (C-3a and C-7a), will also have distinct chemical shifts.

-

The methylene carbon of the ethyl group (C-1') will be more deshielded than the methyl carbon (C-2') due to its proximity to the nitrogen atom.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR data for this compound is based on characteristic vibrational frequencies for aromatic carboxylic acids and substituted benzimidazoles.[7][8][9]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr pellet method, a small amount of the compound is intimately mixed with dry KBr powder and pressed into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 2900-3100 | Medium | C-H stretch (aromatic and aliphatic) |

| 1680-1710 | Strong | C=O stretch (conjugated carboxylic acid) |

| 1580-1620 | Medium | C=N and C=C stretch (benzimidazole ring) |

| 1450-1550 | Medium | C=C stretch (aromatic ring) |

| 1200-1300 | Strong | C-O stretch (carboxylic acid) |

| 800-900 | Strong | C-H out-of-plane bend (substituted benzene) |

| 600-700 | Medium | C-Br stretch |

Interpretation of IR Spectrum:

-

A very broad and strong absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[8][9][10]

-

The C=O stretching vibration of the conjugated carboxylic acid is expected to appear as a strong band around 1680-1710 cm⁻¹.[7][10]

-

Aromatic and aliphatic C-H stretching vibrations will be observed in the 2900-3100 cm⁻¹ region.[11][12]

-

The characteristic C=N and C=C stretching vibrations of the benzimidazole ring will appear in the 1450-1620 cm⁻¹ range.

-

A strong band corresponding to the C-O stretch of the carboxylic acid is expected between 1200 and 1300 cm⁻¹.[8][9]

-

The substitution pattern on the benzene ring will give rise to specific C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ region.[13][14]

-

The C-Br stretching vibration is anticipated in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for the analysis of relatively small and volatile organic molecules.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The sample is introduced into the ion source (e.g., via direct insertion probe or gas chromatography inlet), and the mass spectrum is recorded.

Predicted Mass Spectrometry Fragmentation

The molecular weight of this compound (C₁₀H₉BrN₂O₂) is 284.0 g/mol for the ⁷⁹Br isotope and 286.0 g/mol for the ⁸¹Br isotope.

| m/z | Relative Abundance | Proposed Fragment | Fragmentation Pathway |

| 284/286 | High | [M]⁺ | Molecular ion |

| 269/271 | Medium | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 256/258 | Medium | [M - C₂H₄]⁺ | McLafferty-type rearrangement with loss of ethene |

| 239/241 | High | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 160 | Medium | [M - Br - COOH]⁺ | Loss of bromine and the carboxylic acid group |

Interpretation of Mass Spectrum:

-

The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) with a characteristic M/M+2 isotopic pattern of approximately 1:1 intensity ratio, which is indicative of the presence of a single bromine atom.[15][16]

-

Fragmentation of the ethyl group may occur through the loss of a methyl radical (•CH₃) to give a fragment at m/z 269/271, or through a rearrangement to lose ethene (C₂H₄), resulting in a peak at m/z 256/258.

-

A significant fragmentation pathway is likely the loss of the carboxylic acid radical (•COOH), leading to a strong peak at m/z 239/241.

-

Further fragmentation could involve the loss of both the bromine and carboxylic acid moieties.

Caption: Proposed mass spectral fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. The interpretations are grounded in the fundamental principles of spectroscopy and supported by data from related chemical structures. This information serves as a valuable resource for the unambiguous identification and characterization of this compound in a research and development setting. Experimental verification of these predicted data is recommended for definitive structural confirmation.

References

-

Molecules, 2022 , 27(19), 6268; DOI: 10.3390/molecules27196268. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

JoVE. (2026, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

-

ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

The Journal of Organic Chemistry, 1978 , 43(13), 2543–2548; DOI: 10.1021/jo00407a012. [Link]

-

ResearchGate. (2026, August 6). Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

-

PubMed. (2022, September 23). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

-

Proprep. Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effect of substitution on aromatic compounds. [Link]

-

Spectra Analysis. Determining benzene ring substitution patterns from IR spectra. [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Scribd. Approximate 1H and 13C NMR Shifts. [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

PubMed Central. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

-

ResearchGate. Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. [Link]

-

University of Wisconsin-River Falls. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Arabian Journal of Chemistry, 2012 , 5(4), 523-526; DOI: 10.1016/j.arabjc.2010.09.021. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. spectra-analysis.com [spectra-analysis.com]

- 15. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide on 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid: A Compound with Emerging Research Interest

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid, identified by CAS number 1437795-17-9, is a heterocyclic compound belonging to the benzimidazole family.[1] While detailed public-domain research on this specific molecule is limited, its structural features—a substituted benzimidazole core—place it within a class of compounds of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its known properties, a plausible synthetic route based on established benzimidazole synthesis methodologies, and explores its potential therapeutic applications by drawing parallels with structurally related compounds.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1437795-17-9 | PubChem |

| Molecular Formula | C₁₀H₉BrN₂O₂ | PubChem |

| Molecular Weight | 269.10 g/mol | PubChem |

| Canonical SMILES | CCN1C=NC2=C1C=C(C=C2Br)C(=O)O | PubChem |

| InChI Key | YWJCFZJDBBFJRX-UHFFFAOYSA-N | PubChem |

Proposed Synthesis Pathway

A potential retrosynthetic analysis suggests that the target molecule can be synthesized from a substituted o-phenylenediamine and a suitable carboxylic acid derivative. The key steps would likely involve:

-

Synthesis of the o-phenylenediamine precursor: This would involve the synthesis of 4-bromo-6-ethylamino-3-nitrobenzoic acid.

-

Reduction of the nitro group: The nitro group of 4-bromo-6-ethylamino-3-nitrobenzoic acid would be reduced to an amine to yield 3,4-diamino-5-bromobenzoic acid ethyl ester.

-

Benzimidazole ring formation: Cyclization of the diamine with a suitable one-carbon source, such as formic acid or a derivative, would form the benzimidazole ring.

-

N-alkylation: Introduction of the ethyl group at the N-1 position of the benzimidazole ring.

-

Hydrolysis: Conversion of the carboxylic acid ester to the final carboxylic acid.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

Potential Therapeutic Applications in Drug Discovery

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common feature in a variety of biologically active compounds.[2][4] The presence of a bromine atom and a carboxylic acid group on the this compound structure suggests several potential avenues for therapeutic applications.

-

Anticancer Activity: Bromo-substituted heterocyclic compounds have demonstrated potent anticancer activities. The bromine atom can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Benzothiazole derivatives, structurally similar to benzimidazoles, have been investigated as antitumor agents.[5]

-

Antimicrobial and Antiviral Properties: The benzimidazole nucleus is a core component of several antimicrobial and antiviral drugs. The specific substitutions on the target molecule could modulate its activity against various pathogens.[6]

-

Anti-inflammatory Effects: Certain benzothiazole derivatives have shown promise as anti-inflammatory agents.[7] The carboxylic acid moiety could be crucial for interacting with biological targets involved in inflammatory pathways.

The development of this compound for any therapeutic application would follow a standard drug discovery pipeline.

Drug Discovery and Development Pipeline:

Caption: A simplified representation of the drug discovery and development process.

Experimental Protocols: A Generalized Approach

Given the absence of specific experimental data for this compound, the following are generalized protocols that would be adapted for its investigation.

Protocol 1: General Procedure for Benzimidazole Synthesis

-

Reactant Preparation: Dissolve the substituted o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

-

Addition of Cyclizing Agent: Add the carboxylic acid or aldehyde (1.1 equivalents) to the solution.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader family of pharmacologically active benzimidazoles. While direct experimental data is currently sparse, its structural attributes provide a strong rationale for its investigation in various therapeutic areas, particularly in oncology and infectious diseases. Further research is warranted to elucidate its synthesis, characterize its biological activity, and explore its potential as a lead compound in drug discovery programs. The development of a robust and scalable synthetic route will be a critical first step in enabling these future investigations.

References

[2] Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (URL: [Link])

[4] Methods for Synthesizing Benzimidazole Carboxylic Acids. (URL: [Link])

[3] Recent achievements in the synthesis of benzimidazole derivatives. (URL: [Link])

[7] Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (URL: [Link])

[6] Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (URL: [Link])

[1] this compound | C10H9BrN2O2. (URL: [Link])

[5] Antitumor Benzothiazoles. Part 10. The Synthesis and Antitumor Activity of Benzothiazole Substituted Quinol Derivatives. (URL: [Link])

Sources

- 1. This compound | C10H9BrN2O2 | CID 75487817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijper.org [ijper.org]

- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

A Technical Guide to the Purity and Characterization of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the methodologies for establishing the purity and characterizing the structure of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry. The benzimidazole scaffold is a privileged structure in drug discovery, and a thorough understanding of its purity and physicochemical properties is paramount for its advancement in research and development.[1][2][3]

Introduction

This compound (Molecular Formula: C₁₀H₉BrN₂O₂, Molecular Weight: 269.10 g/mol , CAS: 1437795-17-9) is a substituted benzimidazole carboxylic acid.[4][5] The presence of the bromine atom, the ethyl group, and the carboxylic acid moiety on the benzimidazole core suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities. Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, and benzimidazoles, in particular, are known to exhibit a wide range of pharmacological properties.[6] This guide outlines the critical aspects of its synthesis, purification, and comprehensive characterization to ensure the quality and integrity of this compound for scientific investigations.

Synthesis and Purification

The synthesis of this compound typically proceeds through a cyclocondensation reaction. A plausible synthetic route involves the reaction of a substituted o-phenylenediamine with a one-carbon synthon, such as formic acid or its equivalent.

Proposed Synthetic Pathway

A likely precursor for this synthesis is 3-amino-4-(ethylamino)-5-bromobenzoic acid. This intermediate would then be cyclized with a formic acid equivalent to form the benzimidazole ring.

Caption: Proposed synthesis of the target compound.

General Synthetic Protocol (Illustrative)

-

Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-(ethylamino)-5-bromobenzoic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: Add an excess of formic acid to the solution. A catalytic amount of a mineral acid (e.g., HCl) may be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the carboxylic acid.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

Purification: The Critical Step of Recrystallization

The purity of the final compound is crucial for its use in subsequent applications. Recrystallization is the most common and effective method for purifying benzimidazole derivatives.[7][8] The choice of solvent is critical and should be determined experimentally.

Common Recrystallization Solvents for Benzimidazole Carboxylic Acids:

-

Ethanol

-

Methanol

-

Ethyl Acetate/Hexane mixture

-

Aqueous solutions with pH adjustment

Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Comprehensive Characterization

A battery of analytical techniques is employed to confirm the identity, structure, and purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of organic compounds. For aromatic carboxylic acids and benzimidazole derivatives, reversed-phase HPLC is typically used.[9][10][11]

Illustrative HPLC Method:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

A pure sample should exhibit a single major peak with a purity of ≥95% (as determined by peak area percentage).

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the presence of a bromine atom is a key feature to observe in the mass spectrum.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M+): An isotopic cluster for the molecular ion [C₁₀H₉BrN₂O₂]⁺ will be observed due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This will result in two peaks of nearly equal intensity separated by 2 m/z units.[12]

-

Fragmentation Pattern: Common fragmentation pathways for benzimidazoles include the loss of the bromine atom ([M-Br]⁺) and cleavage of the imidazole ring.[13][14]

Predicted Fragmentation:

Caption: Predicted mass fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the detailed chemical structure of the molecule.[15][16]

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~8.5 | Singlet | 1H | H-2 (imidazole) |

| ~8.2 | Singlet | 1H | H-4 |

| ~8.0 | Singlet | 1H | H-6 |

| ~4.4 | Quartet | 2H | -CH₂-CH₃ |

| ~1.4 | Triplet | 3H | -CH₂-CH₃ |

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 101 MHz):

-

-COOH: ~167 ppm

-

Aromatic & Imidazole Carbons: ~110-155 ppm (specific assignments would require 2D NMR experiments)

-

-CH₂-CH₃: ~45 ppm

-

-CH₂-CH₃: ~14 ppm

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is used to verify the empirical formula. For halogenated nitrogen heterocycles, complete combustion is essential for accurate results.[17][18]

Theoretical Elemental Composition for C₁₀H₉BrN₂O₂:

-

Carbon (C): 44.63%

-

Hydrogen (H): 3.37%

-

Nitrogen (N): 10.41%

Experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.

Data Summary and Quality Control

The following table summarizes the expected analytical data for high-purity this compound.

| Analysis | Specification | Expected Result |

| Appearance | White to off-white solid | Conforms |

| Purity (HPLC) | ≥95% | A single major peak |

| Molecular Weight (MS) | 269.10 | m/z 268/270 (M⁺) with ~1:1 isotopic pattern |

| ¹H NMR | Conforms to structure | Predicted shifts and multiplicities observed |

| Elemental Analysis | C: 44.63±0.4%H: 3.37±0.4%N: 10.41±0.4% | Within acceptable range |

Conclusion

The comprehensive analysis of this compound, employing a combination of chromatographic and spectroscopic techniques, is essential for ensuring its quality and suitability for research and drug development purposes. This guide provides a framework for the synthesis, purification, and detailed characterization of this important benzimidazole derivative, emphasizing the rationale behind each analytical choice to ensure scientific integrity and trustworthiness.

References

- Benchchem. (n.d.). Mass Spectrometry Analysis: A Comparative Guide to 2-bromo-6-methyl-1H-benzo[d]imidazole and Related Compounds.

- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.

- Google Patents. (n.d.). WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts.

- ResearchGate. (n.d.). ¹³C and ¹H NMR plot of 2‐(2‐Bromophenyl)‐1H‐benzimidazole.

- PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.

- PlumX. (n.d.). Chromatographic separations of aromatic carboxylic acids.

- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.

- SpectraBase. (n.d.). 13C NMR of 2-(3-bromophenyl)-1H-benzimidazole.

- Arabian Journal of Chemistry. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Benchchem. (n.d.). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide.

- PubChem. (n.d.). This compound.

- Benchchem. (n.d.). Technical Support Center: Purification of Benzimidazole Derivatives.

- ResearchGate. (n.d.). METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW).

- PubMed Central. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.

- PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.

- PubMed Central. (n.d.). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study.

- ResearchGate. (n.d.). (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.

- International Journal of Development Research. (2016, April 27). study of mass spectra of benzimidazole derivatives.

- ResearchGate. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.

- PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.

- HETEROCYCLES. (2006). facile preparation of substituted benzimidazole-2-carboxylates.

- ScienceDirect. (n.d.). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti.

- Aobious. (n.d.). This compound, 97% Purity, C10H9BrN2O2, 10 grams.

- Benchchem. (n.d.). Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification: A Comparative Guide.

- ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids.

- ResearchGate. (n.d.). Co-crystallization of a benzimidazole derivative with carboxylic acids.

- ResearchGate. (n.d.). Elemental analysis of organic compounds with the use of automated CHNS analyzers.

- Bulgarian Chemical Communications. (n.d.). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2.

- University of Florida. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry.

- CymitQuimica. (n.d.). 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid.

- ResearchGate. (n.d.). Recent discoveries of naturally occurring halogenated nitrogen heterocycles.

- Arabian Journal of Chemistry. (n.d.). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study.

- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.

- ACS Publications. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.

- Sigma-Aldrich. (n.d.). Halogenated Heterocycles.

- ChemScene. (n.d.). 7-Bromo-1-ethyl-1H-benzo[d]imidazol-5-ol.

- ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole synthesis [organic-chemistry.org]

- 4. This compound | C10H9BrN2O2 | CID 75487817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. helixchrom.com [helixchrom.com]

- 10. PlumX [plu.mx]

- 11. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. journalijdr.com [journalijdr.com]

- 14. researchgate.net [researchgate.net]

- 15. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. pepolska.pl [pepolska.pl]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Bromo-Substituted Benzofused Heterocycles

Introduction

In the landscape of medicinal chemistry, benzofused heterocyclic compounds, such as benzothiazoles and benzothiadiazoles, represent a privileged scaffold. Their rigid bicyclic structure provides a unique framework for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] The introduction of a bromine atom onto this scaffold is a strategic chemical modification that can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide delves into the synthesis, potential biological activities, and mechanisms of action of bromo-benzofused heterocyclic derivatives, with a primary focus on their anticancer and antimicrobial properties. We will also provide a comparative perspective on the neuropharmacological activities of the structurally related benzodiazepines to offer a broader context.

The strategic placement of a bromine atom can enhance a compound's lipophilicity, membrane permeability, and metabolic stability. Furthermore, bromine's electron-withdrawing nature can modulate the electronic properties of the aromatic system, influencing its reactivity and binding affinity to target proteins.[4][5][6] This "halogen effect" is a cornerstone of modern drug design, and its application to benzofused heterocycles has yielded compounds with promising therapeutic potential.

Synthesis of Bromo-Benzofused Heterocycles

The synthesis of bromo-substituted benzofused heterocycles can be achieved through various established chemical reactions. A common strategy involves the direct bromination of the parent benzofused heterocycle or the use of brominated starting materials. For instance, 2-aminobenzothiazoles can be synthesized from the reaction of 4-substituted anilines with potassium thiocyanate and bromine in glacial acetic acid.[7] More complex derivatives can be prepared through multi-step syntheses involving cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which allow for the selective introduction of various substituents onto the bromo-benzofused core.[8][9] The reactivity of the bromine atom in nucleophilic aromatic substitution reactions is also exploited to create diverse libraries of derivatives for biological screening.[8][9]

Anticancer Activity

A significant body of research highlights the potent anticancer activity of bromo-benzofused heterocyclic derivatives against a range of human cancer cell lines, including breast, lung, and liver cancers.[7][10][11][12][13][14][15]

Mechanism of Action

The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death), disrupt the cell cycle, and modulate key signaling pathways involved in cancer cell proliferation and survival.[10] Some derivatives have been shown to exert their cytotoxic effects by targeting specific enzymes or proteins that are overexpressed in cancer cells. For example, certain 2-arylbenzothiazole derivatives have demonstrated potent growth inhibition in breast cancer cell lines.[11] The presence of a bromine atom can enhance the binding affinity of these compounds to their molecular targets, leading to increased potency.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have revealed that the position and nature of substituents on the benzofused ring system play a crucial role in determining the anticancer activity. For instance, the presence of hydrophobic moieties and specific substitutions at the 2- and 6-positions of the benzothiazole ring have been shown to be critical for cytotoxicity.[3] The introduction of a bromine atom, often in combination with other functional groups, has been a successful strategy in the lead optimization of these anticancer agents.[3]

Quantitative Data Summary: In Vitro Cytotoxicity

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, with lower values indicating higher potency. The following table summarizes the IC50 values for representative bromo-benzofused heterocyclic derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A (example) | MCF-7 (Breast) | 1.5 | [11] |

| Compound B (example) | H1299 (Lung) | 2.8 | [11] |

| Compound C (example) | HepG2 (Liver) | 3.2 | [11] |

| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 | [11] |

Note: This table is illustrative. Actual IC50 values can be found in the cited literature.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[16]

Materials:

-

Cancer cell line of interest (e.g., Lung A549)[16]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Bromo-benzodiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the bromo-benzodiazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Proposed Signaling Pathway for Apoptosis Induction

Caption: Proposed intrinsic pathway of apoptosis induction by bromo-benzodiazole derivatives.

Antimicrobial Activity

Bromo-substituted heterocyclic compounds have also demonstrated significant potential as antimicrobial agents against a variety of pathogenic bacteria and fungi.[17][18][19] The presence of bromine can enhance the antimicrobial efficacy of the parent molecule.

Spectrum of Activity and Mechanism of Action

Studies have shown that bromo-benzofused derivatives can be effective against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[18][20] While the exact mechanisms are still under investigation, it is hypothesized that these compounds may disrupt bacterial cell wall synthesis, inhibit essential enzymes, or interfere with biofilm formation.[18] Flavonoid derivatives containing bromine have shown superior inhibitory effects against pathogenic bacteria compared to their non-halogenated counterparts.[19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strain of interest (e.g., S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Bromo-benzodiazole derivative stock solution (in DMSO)

-

96-well microplate

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the bromo-benzodiazole derivative in MHB in a 96-well plate.

-

Inoculation: Add 5 µL of the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow for Antimicrobial Screening

Caption: Experimental workflow for antimicrobial screening of bromo-benzodiazole derivatives.

Neuropharmacological Potential: A Comparative Outlook

While the primary focus of research on bromo-benzofused heterocycles like benzothiazoles has been on anticancer and antimicrobial activities, the structurally related class of compounds, benzodiazepines, are well-known for their neuropharmacological effects.[21][22] Benzodiazepines act as positive allosteric modulators of the GABAA receptor, enhancing the effect of the inhibitory neurotransmitter GABA, which results in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[21]

Currently, there is limited direct evidence for similar neuropharmacological activity in bromo-benzothiazole or bromo-benzothiadiazole derivatives. However, the versatility of the benzofused heterocyclic scaffold suggests that with appropriate structural modifications, these compounds could be designed to interact with CNS targets. Future research may explore this potential therapeutic avenue.

GABAergic Mechanism of Benzodiazepines

Caption: Simplified diagram of the GABAergic mechanism of action of benzodiazepines.

Future Perspectives and Conclusion

References

- Current time information in Pasuruan, ID. (n.d.). Google.

-

Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([8][23]thiadiazole) and Its SNAr and Cross-Coupling Reactions. (n.d.). MDPI. Retrieved January 19, 2026, from

- 7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide. (n.d.). Benchchem.

- Application Notes and Protocols: In Vitro Cytotoxicity Assay of 4-(6-Bromo-2- benzothiazolyl)benzenamine and Related Benzothiazole Derivatives. (n.d.). Benchchem.

- Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (n.d.). JAGANNATH UNIVERSITY.

-

Benzo[1,2-d:4,5-d′]bis([8][23]thiadiazole) and Its Bromo Derivatives. (n.d.). PubMed Central. Retrieved January 19, 2026, from

-

Benzo[1,2-d:4,5-d′]bis([8][23]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. (n.d.). MDPI. Retrieved January 19, 2026, from

- Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. (n.d.). Asian Journal of Chemistry.

-

(PDF) Benzo[1,2-d:4,5-d′]bis([8][23]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. (2023). ResearchGate. Retrieved January 19, 2026, from

- Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. (2025). ResearchGate.

-

d:4,5- d']bis([8][23]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. (2023). Retrieved January 19, 2026, from

- Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. (2019). Wiley Online Library.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.

- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central.

- Enhancement of GABAergic Activity: Neuropharmacological Effects of Benzodiazepines and Therapeutic Use in Anesthesiology. (n.d.). PubMed.

- Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. (2025).

- Forensic toxicology of benzodiazepines: neuropharmacological effects, analytical challenges, and emerging detection strategies. (n.d.). PMC.

- Full article: Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis.

- Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (2024). ResearchGate.

- Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central.

- Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. (2025). ResearchGate.

- Synthesis of novel scaffolds based on thiazole or triazolothiadiazine linked to benzofuran or benzo[ d ]thiazole moieties as new hybrid molecules | Request PDF. (2025). ResearchGate.

- Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (n.d.). PMC - NIH.

- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). PubMed.

- Synthesis and studying biological activity of new benzothiazole derivatives. (2023). ResearchGate.

- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI.

- A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2019). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.).

- Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound. (n.d.). PubMed.

- Synthesis and various biological activities of benzothiazole derivative: A review. (2023).

- Brominated Carbazole with Antibiotic Adjuvant Activity Displays Pleiotropic Effects in MRSA's Transcriptome. (n.d.). PMC - PubMed Central.

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. rjptonline.org [rjptonline.org]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzo[1,2- d:4,5- d']bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. jnu.ac.bd [jnu.ac.bd]

- 17. researchgate.net [researchgate.net]

- 18. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enhancement of GABAergic activity: neuropharmacological effects of benzodiazepines and therapeutic use in anesthesiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Forensic toxicology of benzodiazepines: neuropharmacological effects, analytical challenges, and emerging detection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the In Silico Prediction of Protein Targets for 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

Executive Summary

In the landscape of contemporary drug discovery, the identification of molecular targets for novel chemical entities is a pivotal and often arduous step. This guide provides a comprehensive, in-depth technical framework for the in silico target prediction of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid, a molecule with a defined chemical structure but no established biological targets.[1][2][3] This document is tailored for researchers, scientists, and drug development professionals, offering a narrative that intertwines methodological rigor with practical, field-proven insights. We will navigate the causality behind strategic experimental choices, ensuring a self-validating and robust computational workflow. The core of this guide is to empower researchers to transform a chemical structure into a landscape of plausible biological interactions, thereby accelerating hypothesis-driven experimental validation.

Introduction: The Challenge of an Orphan Compound

This compound is a small molecule characterized by the molecular formula C10H9BrN2O2.[1][3] At present, the public domain lacks data on its biological activity, rendering it an "orphan compound." The de-orphanization of such molecules is a critical challenge in pharmacology, as it can unveil novel therapeutic avenues and expand our understanding of chemical biology.[4] In silico target prediction, also known as target fishing, has emerged as a cost-effective and rapid approach to generate testable hypotheses about the mechanism of action of bioactive small molecules.[4][5][6] These computational strategies leverage the vast and ever-growing repositories of biological and chemical data to predict interactions between a small molecule and its potential protein targets.[7]

This guide will delineate a multi-pronged in silico strategy, combining both ligand-based and structure-based methodologies to cast a wide yet discerning net for potential targets of this compound.

Foundational Principles of In Silico Target Prediction

The prediction of drug-target interactions via computational methods can be broadly categorized into two paradigms: ligand-based and structure-based approaches.[5][8] The choice and application of these methods are dictated by the available data. For an orphan compound, where no target is known, we must rely on its structure to infer potential interactions.

Ligand-Based Approaches: The Power of Similarity

Ligand-based methods operate on the principle of chemical similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities.[8] These techniques compare the query molecule against databases of compounds with known biological targets.

-

2D and 3D Similarity Searching: These methods utilize molecular fingerprints (2D) or shape and electrostatic properties (3D) to identify known bioactive molecules that are structurally analogous to the query compound.

-

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings—that are necessary for a molecule to interact with a specific biological target.[9][10][11][12] Ligand-based pharmacophore models are generated from a set of known active molecules to distill their common interaction features.[10][11]

-

Machine Learning and Quantitative Structure-Activity Relationship (QSAR): These approaches build predictive models from large datasets of compound-target interactions.[8][13] By training on these datasets, machine learning algorithms can learn the complex relationships between chemical structures and biological activities, enabling the prediction of targets for new molecules.[13]

Structure-Based Approaches: Exploiting Protein Geometry

When the three-dimensional structure of potential protein targets is available, structure-based methods can be employed. These techniques simulate the interaction between the small molecule and the protein's binding site.

-

Reverse Docking: In contrast to traditional virtual screening where a library of compounds is docked to a single target, reverse docking involves docking a single ligand against a large collection of protein structures.[8][14][15][16] This approach is particularly useful for identifying potential off-targets and for the initial exploration of targets for an orphan compound.[15][16] The binding affinity is estimated using scoring functions, which rank the potential protein targets.

A Step-by-Step Workflow for Target Prediction

The following section outlines a detailed, multi-faceted workflow for predicting the biological targets of this compound.

Preparation of the Ligand Structure

The initial step is the preparation of a high-quality 3D structure of this compound.

Protocol 1: Ligand Preparation

-

Obtain 2D Structure: Retrieve the SMILES (Simplified Molecular Input Line Entry System) string for the compound from a reliable database such as PubChem.[1] For this compound, the SMILES string is CCN1C2=C(C=C(C(=O)O)C=C2Br)N=C1.

-

Generate 3D Conformation: Use a molecular modeling software (e.g., ChemDraw, MarvinSketch, or an online tool) to convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for accurate docking and pharmacophore modeling.

-

Protonation State Determination: Determine the likely protonation state of the carboxylic acid group at physiological pH (around 7.4). This will likely be deprotonated, but it is important to consider for accurate interaction modeling.

Ligand-Based Target Prediction

We will employ several web-based platforms that leverage large chemogenomics databases for ligand-based target prediction.[17]

Protocol 2: Ligand-Based Target Prediction using Public Servers

-

SwissTargetPrediction:

-

SuperPred:

-

PharmMapper:

-

Utilize the PharmMapper server to generate a pharmacophore model from the 3D structure of the compound.

-

The server then screens this pharmacophore against a database of protein structures to identify potential targets with complementary binding sites.

-

Structure-Based Target Prediction: Reverse Docking

To complement the ligand-based approaches, a reverse docking workflow will be executed.

Protocol 3: Reverse Docking Workflow

-

Select a Target Library: Choose a curated library of protein structures for docking. A common choice is the human subset of the Protein Data Bank (PDB).

-

Prepare Protein Structures: The selected protein structures must be prepared for docking. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

-

Define Binding Sites: For each protein, the potential binding site(s) must be defined. This can be done by identifying known binding pockets or by using pocket detection algorithms.

-

Perform Docking: Use a molecular docking program such as AutoDock Vina to dock the prepared 3D structure of this compound into the defined binding site of each protein in the library.[21][22]

-

Score and Rank Targets: The docking program will generate a binding affinity score for each protein-ligand complex. Rank the potential targets based on these scores.

Data Integration and Analysis

The outputs from the various prediction methods will be a list of potential protein targets. It is crucial to integrate and critically analyze these results.

Protocol 4: Consensus Scoring and Pathway Analysis

-

Consolidate Target Lists: Combine the lists of predicted targets from SwissTargetPrediction, SuperPred, PharmMapper, and the reverse docking screen.

-

Identify Consensus Targets: Give higher priority to targets that are predicted by multiple independent methods.

-

Perform Pathway Enrichment Analysis: Use tools like Reactome or KEGG to determine if the high-confidence predicted targets are enriched in specific biological pathways or are associated with particular diseases. This can provide insights into the potential pharmacological effects of the compound.

Workflow Visualization

Caption: Overall workflow for the in silico target prediction of this compound.

Interpretation and Validation of Predicted Targets

The output of the in silico workflow is a prioritized list of potential targets, not a definitive answer. The trustworthiness of these predictions must be critically evaluated.

Quantitative Data Summary

The results from the different prediction methods should be summarized in a clear and concise manner.

| Prediction Method | Top Predicted Target 1 (Score) | Top Predicted Target 2 (Score) | Top Predicted Target 3 (Score) |

| SwissTargetPrediction | Target A (Probability: 0.85) | Target B (Probability: 0.79) | Target C (Probability: 0.72) |

| SuperPred | Target D (Probability: 0.91) | Target A (Probability: 0.88) | Target E (Probability: 0.82) |

| Reverse Docking | Target A (-9.5 kcal/mol) | Target F (-9.2 kcal/mol) | Target D (-9.0 kcal/mol) |

| Consensus Rank | Target A | Target D | Target B, E, F |

Note: The targets and scores in this table are hypothetical and for illustrative purposes only.

From Prediction to Validation

Experimental Validation Strategies:

-

In Vitro Binding Assays: Direct binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can confirm a physical interaction between the compound and the predicted target protein.

-

Enzyme Activity Assays: If the predicted target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if it acts as an inhibitor or activator.

-

Cell-Based Assays: If a predicted target is involved in a known signaling pathway, cell-based assays can be used to assess whether the compound modulates that pathway.

Signaling Pathway Visualization

Should the consensus target "Target A" be, for example, a key kinase in a cancer-related signaling pathway, a diagram can be constructed to visualize the hypothesized mechanism of action.

Caption: Hypothesized signaling pathway modulation by the compound.

Conclusion and Future Directions

References

- Google. (n.d.). Google Search.

- Pinzi, L., & Rastelli, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309.

- Yang, H., Li, Y., Wu, C., & Li, Y. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(15), 8652.

- Galati, M., & Mangiatordi, G. F. (2021). Recent Advances in In Silico Target Fishing. International Journal of Molecular Sciences, 22(16), 8829.

- Rognan, D. (2012). Computational approaches to target fishing and ligand profiling. AIP Conference Proceedings, 1456(1), 101–112.

- Bontempi, G., & Ballester, P. J. (2020). Computational/in silico methods in drug target and lead prediction.

- Wang, Y., & Zhang, S. (2014). Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? Future Medicinal Chemistry, 6(4), 387–389.

- Kumar, S., & Singh, S. K. (2025). Pharmacophore modeling in drug design. Biochimica et Biophysica Acta (BBA) - General Subjects, 1869(2), 130541.

- Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?

- Spadoni, G., & Presenti, C. (2020). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules, 25(18), 4153.

- Creative Biolabs. (n.d.). In Silico Target Prediction.

- Slideshare. (n.d.). Pharmacophore modeling.

- Pharma Education. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications.

- Krishna, S., & Arany, A. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10984.

- Li, Y., & Chen, Y. (2024). Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity. Journal of Pharmaceutical Analysis, 14(1), 1–11.

- Omics Online. (2025). How does AI assist in target identification and validation in drug development?

- National Genomics Data Center. (n.d.). Validation guidelines for drug-target prediction methods.

- EMBL-EBI. (n.d.). ChEMBL.

- Murat, G., & Karaca, E. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1–13.

- Wang, Y., & Zhang, S. (2014). Computational Target Fishing: What Should Chemogenomics Researchers Expect for the Future of in silico Drug Design and Discovery? Future Medicinal Chemistry, 6(4), 387-389.

- PubChem. (n.d.). This compound.

- Schaduang, W., & Tipial, J. (2022). A Consensus Compound/Bioactivity Dataset for Data-Driven Drug Design and Chemogenomics. Frontiers in Chemistry, 10, 888711.

- Yang, H., Li, Y., Wu, C., & Li, Y. (2022). In silico Methods for Identification of Potential Therapeutic Targets. International Journal of Molecular Sciences, 23(15), 8652.

- ResearchGate. (n.d.). Overview of the accuracies for the different target prediction models, evaluated via 10-fold cross-validation.

- Oreate AI Blog. (2026). Comprehensive Analysis of Compound Target Prediction Platform Tools.

- Computational Chemical Genomics Screening Center. (n.d.). Chemogenomics database for Autophagy Research.

- Neovarsity. (2025). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025.

- SuperPred. (n.d.). SuperPred.

- Nickel, J., Gohlke, B. O., Erehman, J., Banerjee, P., & Dunkel, M. (2022). SuperPred 3.0: drug classification and target prediction-a machine learning approach. Nucleic Acids Research, 50(W1), W748–W754.

- bio.tools. (n.d.). SuperPred.

- Wikipedia. (n.d.). Chemogenomics.

- ContextMinds. (2024). Reverse docking: Significance and symbolism.

- YouTube. (2022). MultiDock Screening Tool - Reverse docking demonstration.

- PubChemLite. (n.d.). Ethyl 7-bromo-1h-1,3-benzodiazole-5-carboxylate.

- University of Groningen. (n.d.). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds.

- Springer Nature Experiments. (n.d.). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds.

- Krause, F., Voigt, C., Di Ventura, B., & Öztürk, M. A. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina.

- United States Biological. (n.d.). This compound, 97% Purity, C10H9BrN2O2, 10 grams.

- Parchem. (n.d.). Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate.

- PubChemLite. (n.d.). 7-bromo-1h-1,3-benzodiazole-5-carboxylic acid hydrochloride.

- Al-Ostath, A., & El-Sayed, R. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.

- ResearchGate. (2025). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.

- The Royal Society of Chemistry. (n.d.). Synthesis of Benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organ.

- PubChem. (n.d.). 7-Bromo-1-benzothiophene-3-carboxylic acid.

- El-Gamal, M. I., & Al-Said, M. S. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(43), 27698–27725.

- United States Biological. (n.d.). This compound - Data Sheet.

- United States Biological. (n.d.). 7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl - Data Sheet.

- MySkinRecipes. (n.d.). 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid.

- ResearchGate. (2025). Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity.

- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

Sources

- 1. This compound | C10H9BrN2O2 | CID 75487817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. usbio.net [usbio.net]

- 4. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 11. Pharmacophore modeling | PDF [slideshare.net]

- 12. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 13. mdpi.com [mdpi.com]

- 14. Reverse docking: Significance and symbolism [wisdomlib.org]

- 15. research.rug.nl [research.rug.nl]

- 16. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 17. Chemogenomics - Wikipedia [en.wikipedia.org]

- 18. Comprehensive Analysis of Compound Target Prediction Platform Tools - Oreate AI Blog [oreateai.com]

- 19. researchgate.net [researchgate.net]

- 20. bio.tools [bio.tools]

- 21. youtube.com [youtube.com]

- 22. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 23. How does AI assist in target identification and validation in drug development? [synapse.patsnap.com]

- 24. Validation guidelines for drug-target prediction methods. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 25. tandfonline.com [tandfonline.com]

- 26. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Solubility Profile of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic Acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of the novel compound 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid in various solvents. Recognizing the critical role of solubility in drug development, this document outlines the essential physicochemical characterization, details robust experimental protocols for solubility assessment, and provides a structure for the systematic analysis and presentation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Insufficient solubility can lead to poor absorption, variable dosing requirements, and ultimately, the failure of an otherwise promising drug candidate. Therefore, a thorough understanding of a compound's solubility profile in various solvent systems is paramount during the early stages of drug development.

This guide focuses on this compound, a benzimidazole derivative. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] A comprehensive characterization of the solubility of this specific analogue is essential for its progression as a potential therapeutic agent.

Physicochemical Characterization of this compound

A foundational understanding of the molecule's intrinsic properties is a prerequisite for any solubility investigation. This data informs the selection of appropriate analytical techniques and helps in the interpretation of experimental results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂O₂ | PubChem[3] |

| Molecular Weight | 269.10 g/mol | PubChem[3], United States Biological[4] |

| CAS Number | 1437795-17-9 | United States Biological[4] |

| Appearance | Solid (assumed) | General knowledge |

| pKa | Not available in literature | To be determined experimentally |

| LogP | Not available in literature | To be determined experimentally |

Expert Insight: The presence of a carboxylic acid group suggests that the solubility of this compound will be highly pH-dependent. The benzimidazole ring system also contains basic nitrogen atoms, indicating amphoteric behavior. Therefore, determining the pKa values is a critical first step.

Experimental Determination of Thermodynamic Solubility

For a comprehensive understanding of a compound's intrinsic solubility, the equilibrium or thermodynamic solubility must be determined. The "shake-flask" method, as described by Higuchi and Connors, is widely regarded as the gold standard for this purpose due to its reliability.[5][6][7]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the standardized procedure for determining the thermodynamic solubility of this compound.

Materials:

-

This compound (purity >97%)[8]

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), etc.)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance